2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine

Medicinal Chemistry Physicochemical Properties Drug Design

Replace generic analogs with this precisely defined 4-ethoxyphenyl-substituted imidazo[1,2-a]pyridine to ensure SAR reproducibility. - **Critical Differentiator**: Ethoxy substituent (vs. methoxy/H) modulates cLogP, electronic distribution, and kinase binding-non-interchangeable for CLK1, DYRK1A, PI3Kα, Nek2 assays. - **High-Utility Form**: Defined crystal structure; suitable for co-crystallization, bioconjugation (3-position functionalization), and chemical probe development. - **Supply Certainty**: Multiple pack sizes from mg to g. Immediate shipment available.

Molecular Formula C15H14N2O
Molecular Weight 238.29
CAS No. 202202-62-8
Cat. No. B2905394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine
CAS202202-62-8
Molecular FormulaC15H14N2O
Molecular Weight238.29
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2
InChIInChI=1S/C15H14N2O/c1-2-18-13-8-6-12(7-9-13)14-11-17-10-4-3-5-15(17)16-14/h3-11H,2H2,1H3
InChIKeyBWAXYFPYNGSSKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine Overview


2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine (CAS 202202-62-8) is a heterocyclic small molecule with the molecular formula C15H14N2O and a molecular weight of 238.28 g/mol . It features an imidazo[1,2-a]pyridine core structure substituted at the 2-position with a 4-ethoxyphenyl group . This compound serves as a versatile scaffold in medicinal chemistry, with the imidazo[1,2-a]pyridine framework being associated with a broad spectrum of potential biological activities, including kinase inhibition, antimicrobial properties, and anticancer effects [1].

Workflow Medicinal chemistry scaffold for SAR exploration
Selection Substituent-specific lipophilicity and ionization profile
Use Context X-ray structure available for molecular modeling

2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine Interchangeability Risks


The 4-ethoxy substituent on the phenyl ring of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine is a critical determinant of its physicochemical and biological profile, making it non-interchangeable with close analogs like the 4-methoxy or unsubstituted phenyl derivatives. Even minor modifications to this substituent can lead to significant changes in key properties such as lipophilicity (cLogP), electronic distribution, and target binding affinity, as demonstrated in structure-activity relationship (SAR) studies of imidazo[1,2-a]pyridine series [1]. Therefore, generic substitution without rigorous comparative data can compromise experimental reproducibility and lead to invalid structure-activity conclusions, underscoring the need for compound-specific procurement based on verified evidence.

4-Methoxy analog may shift lipophilicity and target binding, altering SAR conclusions.
Unsubstituted phenyl analog lacks ethoxy-driven planarity, affecting co-crystallization.
Minor substituent changes can modify pKa and solubility, impacting assay compatibility.

Quantitative Comparison of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine


cLogP and pKa Profile Comparison

The 4-ethoxy substituent significantly increases the predicted lipophilicity (cLogP) of the target compound compared to its 4-methoxy analog, a factor critical for membrane permeability and target engagement. While direct experimental cLogP data for CAS 202202-62-8 is limited, class-level inference from related 2-arylimidazo[1,2-a]pyridines shows that ethoxy-substituted compounds consistently exhibit cLogP values approximately 1-2 log units higher than their methoxy counterparts [1]. Furthermore, the predicted pKa of the target compound is 7.00±0.50 , which differs from the typical pKa range of unsubstituted imidazo[1,2-a]pyridines, potentially influencing its ionization state and solubility at physiological pH.

cLogP / pKa profile
Class-level inference
cLogP ~1–2 log units higher vs. 4-methoxy analog; pKa 7.00±0.50
Lipophilicity and ionization shift may impact membrane permeability and assay behavior.
Predicted values; experimental verification needed.
Medicinal Chemistry Physicochemical Properties Drug Design

X-Ray Crystal Structure and Packing

The crystal structure of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine has been determined by X-ray diffraction [1]. The molecule is nearly planar, with a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9) [2]. This high degree of planarity, which is not guaranteed for all analogs with different substituents, can influence how the molecule interacts with flat, hydrophobic binding pockets in target proteins. The primary intermolecular interactions are van der Waals forces, with a notable nearest intermolecular distance of 3.647 Å between O(3) and C(4) [2]. This detailed structural information is specific to this compound and provides a unique fingerprint for its solid-state behavior and potential for co-crystallization.

X-ray structure
Supporting evidence
Torsion angle −179(2)°; nearest contact 3.647 Å
Nearly planar conformation supports docking and purity verification.
Single-crystal XRD at 120 K; recrystallized from ethanol.
Structural Biology Crystallography Medicinal Chemistry

Quality Control: Purity Verification

Procurement from reputable vendors ensures a defined purity level, which is crucial for reproducible research. The target compound is commercially available with a specified minimum purity of 95% , and some vendors offer batches with purity >98% (GC) or 97% . This contrasts with less common analogs where purity may be lower or not rigorously specified, introducing variability into biological assays. The availability of high-purity material directly from specialized chemical suppliers (e.g., MolCore, Leyan) minimizes the risk of confounding effects from impurities and supports reliable structure-activity relationship (SAR) studies.

Purity
Supplier CoA
Min. 95%; available at >98% (GC)
High purity supports reproducible SAR and reduces confounding impurity effects.
Review vendor CoA for batch-specific purity.
Analytical Chemistry Quality Control Procurement

Predicted Density and pKa Values

The predicted density of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine is 1.13±0.1 g/cm³ . Its predicted acid dissociation constant (pKa) is 7.00±0.50 . While these are predicted values, they provide a quantitative basis for initial formulation and analytical method development. These values are specific to the 4-ethoxyphenyl substitution pattern; for example, the pKa of the imidazo[1,2-a]pyridine core can be modulated by different substituents, impacting solubility and salt formation potential [1]. This data point serves as a starting point for experimental determination and comparison with other analogs during lead optimization.

Predicted properties
Predicted values
Density 1.13±0.1 g/cm³; pKa 7.00±0.50
Initial parameters for formulation and analytical method development.
Computational predictions; confirm experimentally.
Pre-formulation Physicochemical Characterization Drug Discovery

2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine Applications


Kinase Inhibitor SAR and Lead Optimization

The imidazo[1,2-a]pyridine core is a privileged scaffold in kinase inhibitor discovery. This specific compound, with its 4-ethoxyphenyl substituent, serves as a key intermediate or a comparator in structure-activity relationship (SAR) campaigns aimed at optimizing potency and selectivity against kinases such as CLK1, DYRK1A, PI3Kα, and Nek2 [1]. Its distinct lipophilicity profile, inferred from class-level data, makes it a valuable tool for exploring how substituent effects modulate target engagement and cellular permeability. The compound's high purity and defined solid-state structure (from X-ray crystallography) make it suitable for co-crystallization studies with target proteins, enabling rational structure-based drug design [2].

Antimicrobial Discovery and Mechanism of Action

Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against various bacterial and fungal pathogens [1]. This specific compound can be utilized as a chemical probe to investigate the mechanism of action of this chemotype. For instance, it can be used in whole-cell assays against panels of Gram-positive and Gram-negative bacteria to establish baseline activity and selectivity. Its predicted physicochemical properties (e.g., cLogP, pKa) can be correlated with antimicrobial potency and bacterial cell penetration, providing insights for further optimization of this scaffold for infectious disease targets.

CNS Anxiolytic and Anticonvulsant Potential

The imidazo[1,2-a]pyridine scaffold is known to interact with central benzodiazepine receptors and has been explored for anticonvulsant and anxiolytic activity [1]. While direct data for this specific compound is limited, its structure places it within a class of compounds that have shown affinity for these CNS targets. The compound's lipophilic nature (as inferred from class-level cLogP values) may facilitate blood-brain barrier penetration, making it a relevant candidate for in vitro binding assays and in vivo efficacy models for neurological disorders [2].

Chemical Probe for Target Identification and Validation

The availability of high-purity 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine, coupled with its well-defined chemical structure and crystal structure, makes it an excellent starting point for developing chemical biology probes [1]. It can be functionalized at the 3-position (e.g., via formylation to create an aldehyde handle for bioconjugation) to generate affinity chromatography reagents or fluorescent probes [2]. Such probes can then be used in pull-down assays or cellular imaging to identify and validate the biological targets responsible for the observed phenotypic effects of the imidazo[1,2-a]pyridine chemotype.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Substituent-dependent lipophilicity
Target engagement and permeability assays
Antimicrobial screening
Chemotype baseline activity
MIC and cell-penetration correlation
CNS target binding studies
Class-level CNS receptor affinity
In vitro binding and BBB permeability
Chemical probe development
3-position functionalization handle
Affinity chromatography and imaging probe validation

Technical Documentation Hub

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38 linked technical documents
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